5-Oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid
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Overview
Description
5-Oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid: is a heterocyclic compound with the molecular formula C9H7NO5S and a molecular weight of 241.22 g/mol This compound is characterized by its unique thiazolo[3,2-a]pyridine core structure, which is a fusion of thiazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization to form the thiazolo[3,2-a]pyridine core . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
5-Oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazolo[3,2-a]pyridine derivatives.
Scientific Research Applications
Chemistry:
In chemistry, 5-Oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology:
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for further investigation in drug development .
Medicine:
In medicine, derivatives of this compound are being explored for their therapeutic potential. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties, although further research is needed to confirm these effects .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific functions .
Mechanism of Action
The mechanism of action of 5-Oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and affecting cell function .
Comparison with Similar Compounds
5-Oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid: This compound has a similar thiazolo[3,2-a] core but with a pyrimidine ring instead of a pyridine ring.
5-Oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid: Another similar compound with a thiazolo[3,2-a] core and an acetic acid group.
Uniqueness:
5-Oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H7NO5S |
---|---|
Molecular Weight |
241.22 g/mol |
IUPAC Name |
5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid |
InChI |
InChI=1S/C9H7NO5S/c11-6-1-4(8(12)13)2-7-10(6)5(3-16-7)9(14)15/h1-2,5H,3H2,(H,12,13)(H,14,15) |
InChI Key |
JMOYAAVYVITBPW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C(=CC(=CC2=O)C(=O)O)S1)C(=O)O |
Origin of Product |
United States |
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